1,15-Bis(2,5-dimethoxyphenyl)-2,5,8,11,14-pentaoxapentadecane
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Overview
Description
2,5,8,11,14-Pentaoxapentadecane, 1,15-bis(2,5-dimethoxyphenyl)-, also known as Tetraglyme, is an organic compound with the molecular formula C10H22O5. It is a colorless, aprotic solvent with a high boiling point and low viscosity. This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14-Pentaoxapentadecane, 1,15-bis(2,5-dimethoxyphenyl)- typically involves the reaction of ethylene oxide with methanol in the presence of a catalyst. The process can be summarized in the following steps:
Ethylene oxide reacts with methanol: to form methoxyethanol.
Methoxyethanol undergoes further reaction: with ethylene oxide to produce diethylene glycol dimethyl ether.
This process is repeated: to obtain tetraethylene glycol dimethyl ether (Tetraglyme) .
Industrial Production Methods
Industrial production of Tetraglyme involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:
Controlled addition of ethylene oxide: to methanol.
Use of catalysts: such as potassium hydroxide.
Distillation: to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,5,8,11,14-Pentaoxapentadecane, 1,15-bis(2,5-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydride can be used under basic conditions .
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers .
Scientific Research Applications
2,5,8,11,14-Pentaoxapentadecane, 1,15-bis(2,5-dimethoxyphenyl)- has numerous applications in scientific research:
Chemistry: Used as a solvent in various organic reactions and as a reagent in click chemistry.
Biology: Applied in the preparation of biomimetic molecules and coatings for glucose sensors.
Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed as an electrolyte in lithium-ion batteries and as a lubricant and additive in various industrial processes
Mechanism of Action
The mechanism by which 2,5,8,11,14-Pentaoxapentadecane, 1,15-bis(2,5-dimethoxyphenyl)- exerts its effects is primarily through its ability to act as a solvent and form stable complexes with other molecules. Its molecular structure allows it to interact with various molecular targets, facilitating reactions and enhancing the stability of reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
Diethylene glycol dimethyl ether: Similar in structure but with fewer ethylene oxide units.
Triethylene glycol dimethyl ether: Contains three ethylene oxide units.
Polyethylene glycol dimethyl ether: A polymeric form with multiple ethylene oxide units
Uniqueness
2,5,8,11,14-Pentaoxapentadecane, 1,15-bis(2,5-dimethoxyphenyl)- is unique due to its high boiling point, low viscosity, and ability to form stable complexes. These properties make it particularly useful in applications requiring high thermal stability and low volatility.
Properties
CAS No. |
101537-09-1 |
---|---|
Molecular Formula |
C26H38O9 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[(2,5-dimethoxyphenyl)methoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]-1,4-dimethoxybenzene |
InChI |
InChI=1S/C26H38O9/c1-27-23-5-7-25(29-3)21(17-23)19-34-15-13-32-11-9-31-10-12-33-14-16-35-20-22-18-24(28-2)6-8-26(22)30-4/h5-8,17-18H,9-16,19-20H2,1-4H3 |
InChI Key |
KHGQMYQNFUDBMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)COCCOCCOCCOCCOCC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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